3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine
Overview
Description
Mechanism of Action
Target of Action
The primary targets of 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine are currently unknown . This compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
It’s likely that the compound interacts with its targets through hydrogen bonding, given the presence of a nitrogen atom in its structure . .
Biochemical Pathways
Some derivatives of pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR) kinase, which plays a crucial role in various biological processes, including tissue development, angiogenesis, and tissue regeneration. Whether this compound affects similar pathways is a subject for future research.
Result of Action
In one study, a related compound significantly reduced the migration and invasion abilities of 4T1 cells , suggesting potential anti-cancer properties. Whether this compound has similar effects is yet to be determined.
Biochemical Analysis
Biochemical Properties
3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are involved in cell growth, differentiation, and angiogenesis . The compound’s interaction with FGFRs is characterized by its ability to form hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region . This interaction leads to the inhibition of FGFR activity, which can have therapeutic implications in cancer treatment.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been found to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . This suggests that this compound can modulate cell signaling pathways and gene expression to exert its anti-cancer effects.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. As a hinge binder, the compound forms hydrogen bonds with specific residues in the FGFRs, leading to the inhibition of their activity . This inhibition disrupts downstream signaling pathways that are essential for cell proliferation and survival, thereby exerting its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes and prolonged anti-cancer effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to healthy tissues. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can affect its bioavailability and efficacy, making it important to understand the metabolic pathways it undergoes to optimize its therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . Understanding these interactions can help in designing strategies to enhance the compound’s delivery to target tissues and improve its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with target biomolecules and determine its overall therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine typically involves the halogenation of pyrrolopyridine derivatives. One common method includes the bromination and iodination of 1H-pyrrolo[2,3-b]pyridine. The reaction conditions often involve the use of bromine and iodine in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: This compound can participate in palladium-catalyzed coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines.
Coupling Reactions: Reagents such as aryl boronic acids (for Suzuki-Miyaura) and terminal alkynes (for Sonogashira) are used.
Major Products
The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine
- 5-Bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
- 3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine
Uniqueness
3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual halogenation allows for versatile functionalization, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
3-bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-6-3-11-7-5(6)1-4(9)2-10-7/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXKNOUITBDEAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640107 | |
Record name | 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
900514-06-9 | |
Record name | 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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